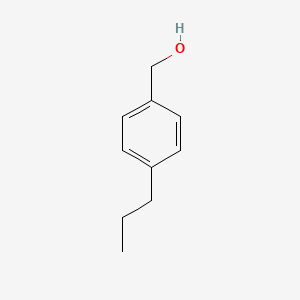
(4-Propylphenyl)methanol
Cat. No. B1362068
Key on ui cas rn:
82657-70-3
M. Wt: 150.22 g/mol
InChI Key: TZZUWLNIZBCCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809012B2
Procedure details


Under argon condition, tert-butyldimethyl((4-propylbenzyl)oxy)-silane (275 mg, 1.04 mmol) was dissolved in 5 mL of dry THF, and then n-butylammonium fluoride (TBAF; 1.56 mL, 1.0 M solution in tetrahydrofuran, 1.56 mmol) were slowly added thereto, and the mixture was stirred for 30 minutes at 0° C. Upon completion of the reaction, the reaction was terminated by adding 5 mL of aqueous saturated ammonium chloride solution. The reaction mixture was extracted with ethyl acetate (5 mL×4) and the organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 198 mg (0.838 mmol, 95%) of the desired compound.
Name
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
Quantity
275 mg
Type
reactant
Reaction Step One


Name
n-butylammonium fluoride
Quantity
1.56 mL
Type
reactant
Reaction Step Two


Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=1)(C)(C)C.[F-].C([NH3+])CCC.S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][OH:6])=[CH:9][CH:10]=1)[CH2:15][CH3:16] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
|
|
Quantity
|
275 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)CCC)(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
n-butylammonium fluoride
|
|
Quantity
|
1.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[NH3+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 5 mL of aqueous saturated ammonium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ethyl acetate (5 mL×4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting solution was concentrated by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1=CC=C(C=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.838 mmol | |
| AMOUNT: MASS | 198 mg | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
